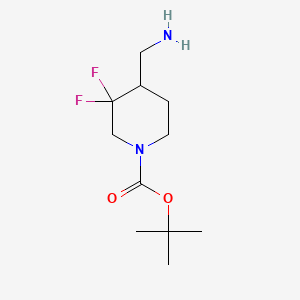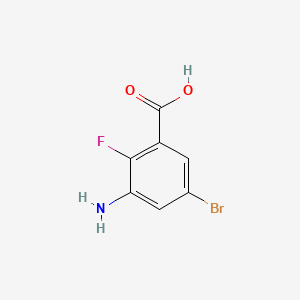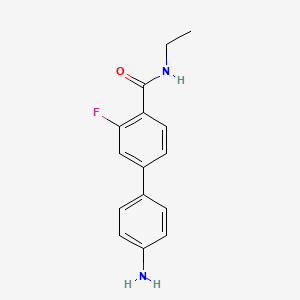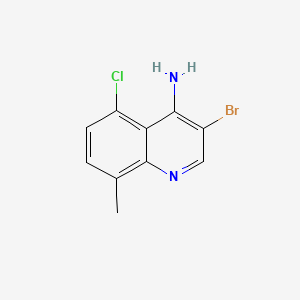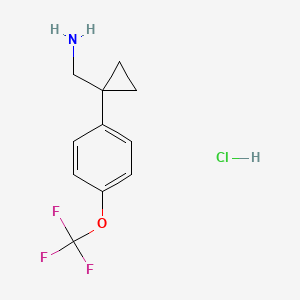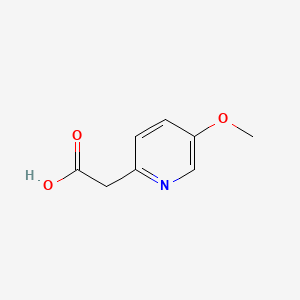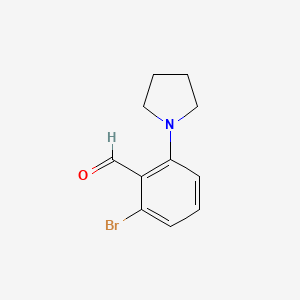
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” is characterized by a bromine atom attached to a benzaldehyde group, with a pyrrolidin-1-yl group attached to the benzene ring. The InChI code for this compound is 1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” include a molecular weight of 254.13 and a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
Intermediate for Anticancer Drugs : Zhang et al. (2018) describe the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde which is an important intermediate for small molecule anticancer drugs. They developed a high-yield synthetic method and optimized it for the production of this compound, underscoring its significance in anticancer drug development (Zhang et al., 2018).
Chiral Ligand in Asymmetric Synthesis : SoaiKenso and MukaiyamaTeruaki (1978) investigated the effects of solvents on the enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand derived from a similar pyrrolidine structure. This research highlights the use of such compounds in achieving high optical purity in asymmetric synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).
Antibacterial and Antimycobacterial Activity : Belveren et al. (2017) synthesized highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating their interesting antibacterial and antimycobacterial activity. This indicates the potential of such compounds in the development of new antimicrobial agents (Belveren et al., 2017).
Catalysis in Organic Reactions : Wang et al. (2021) synthesized a tetra-nuclear macrocyclic Zn(II) complex using a compound structurally similar to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This complex was applied as a catalyst in the oxidation of benzyl alcohol, showcasing the role of such compounds in catalytic processes (Wang et al., 2021).
Polymer-Supported Reagents : Lundgren et al. (2003) described the use of polymer-supported pyridine-bis(oxazoline), derived from a structure related to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, in ytterbium-catalyzed silylcyanation of benzaldehyde. This highlights the utility of such compounds in developing reusable, efficient catalytic systems (Lundgren et al., 2003).
Safety and Hazards
Direcciones Futuras
The future directions for “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” and similar compounds are likely to involve further exploration in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to design new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-bromo-6-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLFSBFDYBQIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743016 |
Source


|
| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
CAS RN |
1375069-38-7 |
Source


|
| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

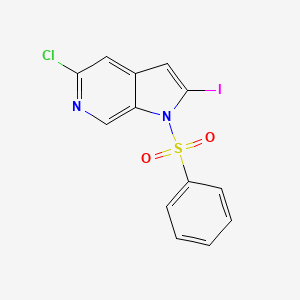
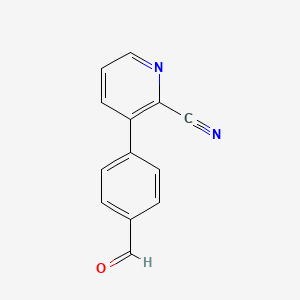
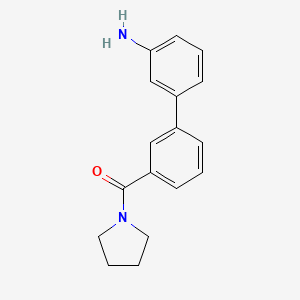
![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)
